6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione

Genotoxicity Environmental Toxicology Pesticide Photoproduct Risk Assessment

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione (CAS 887502-60-5, MF C₁₄H₁₂O₅S, MW 292.31 g/mol) is a synthetic xanthene-1,9-dione derivative bearing a methylsulfonyl (–SO₂CH₃) substituent at the 6-position of the fused tricyclic scaffold. The compound is formally designated as Sulcotrione Impurity 1 and is the principal phototransformation product (intramolecular cyclization chromone derivative) of the β-triketone herbicide sulcotrione, formed via photolysis on plant leaf surfaces under simulated sunlight.

Molecular Formula C14H12O5S
Molecular Weight 292.31 g/mol
Cat. No. B12093110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione
Molecular FormulaC14H12O5S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)CCCC3=O
InChIInChI=1S/C14H12O5S/c1-20(17,18)8-5-6-9-12(7-8)19-11-4-2-3-10(15)13(11)14(9)16/h5-7H,2-4H2,1H3
InChIKeyGSOODJGNQHTBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione (CAS 887502-60-5): Procurement-Relevant Identity, Source, and Physicochemical Profile


6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione (CAS 887502-60-5, MF C₁₄H₁₂O₅S, MW 292.31 g/mol) is a synthetic xanthene-1,9-dione derivative bearing a methylsulfonyl (–SO₂CH₃) substituent at the 6-position of the fused tricyclic scaffold . The compound is formally designated as Sulcotrione Impurity 1 and is the principal phototransformation product (intramolecular cyclization chromone derivative) of the β-triketone herbicide sulcotrione, formed via photolysis on plant leaf surfaces under simulated sunlight [1]. It is supplied as an analytical reference standard (typically ≥98–99% purity by HPLC) with full characterization data including ¹H NMR, MS, HPLC, and COA documentation, making it suitable for impurity profiling, environmental fate studies, and structure-activity relationship (SAR) investigations .

Why 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione Cannot Be Interchanged with Unsubstituted Xanthene-Diones or Other Sulcotrione Photoproducts


Generic substitution among xanthene-1,9-dione derivatives is precluded by three compound-specific properties that are absent in unsubstituted scaffolds, the 6-CF₃ analog, or the co-photoproduct CMBA (2-chloro-4-methylsulfonyl-benzoic acid). First, the 6-methylsulfonyl group drives a distinct genotoxic mechanism—micronucleus induction—that is not observed with CMBA, which instead induces C-mitoses [1]. Second, unlike the parent herbicide sulcotrione (a potent HPPD inhibitor), this compound lacks herbicidal activity entirely, indicating a complete functional divergence from its precursor [2]. Third, the compound undergoes a unique aqueous hydrolysis cascade to yield 2-hydroxy-4-methylsulfonylbenzoic acid (HMBA), a salicylic acid analog capable of enhancing monocot root growth—a property not shared by sulcotrione, CMBA, or scaffold analogs [3]. These quantitative and mechanistic differences mean that procurement of a generic xanthene-dione or the alternative photoproduct CMBA cannot replicate the specific toxicological, environmental, or hydrolytic behavior of this compound.

Product-Specific Quantitative Evidence Guide for 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione: Comparator-Anchored Differentiation Data


Genotoxic Mechanism Divergence: XDD Induces Micronuclei Whereas CMBA Induces C-Mitoses in the Allium cepa Root Meristem Assay

In a direct head-to-head study of the two main sulcotrione photoproducts on Allium cepa root meristematic cells, XDD (this compound) and CMBA exhibited qualitatively distinct genotoxic mechanisms. Both compounds caused a dose-dependent decrease in mitotic index across the tested concentration range. However, CMBA induced a low micronucleus rate even at high concentrations, whereas XDD significantly increased the micronucleus ratio. Conversely, C-mitoses (chromosomal aberrations from spindle inactivation) were enhanced by CMBA treatments but not by XDD [1]. This demonstrates that XDD and CMBA, despite being co-generated photoproducts from the same parent herbicide, operate through fundamentally different modes of genotoxic action.

Genotoxicity Environmental Toxicology Pesticide Photoproduct Risk Assessment

Absence of HPPD Inhibitory Herbicidal Activity: Functional Divergence from Parent Sulcotrione

In controlled growth chamber experiments, sulcotrione applied at doses of 1–9 mg per plant caused a measurable decrease in photosynthesis in the dicot weed Sinapis alba (white mustard), consistent with its known mechanism as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. By contrast, the chromone photoproduct (XDD, this compound) exhibited no herbicidal activity on either S. alba or Zea mays (maize) across the same dose range. The authors concluded that the drastic structural rearrangement from the triketone to the chromone-xanthene scaffold prevents binding to the HPPD active site [1]. This confirms that XDD is functionally inert as an herbicide despite retaining the methylsulfonyl pharmacophore present in the parent molecule.

Herbicide Mode of Action HPPD Inhibition Structure-Activity Relationship

Sequential Hydrolysis Cascade to a Root-Growth-Enhancing Salicylic Acid Analog: A Unique Pro-Molecule Property

XDD undergoes slow aqueous hydrolysis to yield 2-hydroxy-4-methylsulfonylbenzoic acid (HMBA, compound 2) and 1,3-cyclohexanedione (compound 3). The hydrolysis rate was significantly enhanced in the presence of roots of monocotyledonous plants (e.g., Zea mays). The resulting HMBA is a structural derivative of salicylic acid, a known plant signaling phytohormone, and was shown to enhance root growth in Zea mays in a concentration-dependent manner. Meanwhile, the same treatment showed adverse effects on broadleaf weeds, indicating species-selective activity [1]. This hydrolytic activation cascade—converting an environmentally derived xenobiotic photoproduct into a plant growth modulator—is not exhibited by sulcotrione, CMBA, or other xanthene-dione analogs lacking the 6-methylsulfonyl substitution pattern required for the specific hydrolysis trajectory.

Pro-molecule Activation Plant Growth Regulation Salicylic Acid Mimetic

Enhanced Cytotoxicity of Photolyzed Sulcotrione Mixture (XDD + CMBA) Versus Non-Irradiated Parent Herbicide

In the Allium cepa test, both non-irradiated and irradiated (50% phototransformed) sulcotrione caused a dose-dependent decrease in mitotic index. The irradiated herbicide mixture—containing XDD and CMBA as the dominant photoproducts—exhibited significantly greater cytotoxicity than the non-irradiated parent compound, producing up to a 24.2% reduction in mitotic index relative to the water control. Both non-irradiated and irradiated sulcotrione induced a dose-dependent increase in chromosomal abnormality frequencies reaching a maximal value of 33.7%. Notably, a saturating effect in anomaly frequencies was observed only with high concentrations of non-irradiated sulcotrione, whereas the photolyzed mixture (containing XDD) did not saturate, indicating a distinct and more persistent genotoxic profile [1]. This establishes that the photoproduct mixture containing XDD poses a quantitatively greater cytotoxic hazard than the parent herbicide alone.

Cytotoxicity Mitotic Index Photochemical Risk Assessment

Structural Differentiation: 6-Methylsulfonyl Versus 6-Trifluoromethyl and Unsubstituted Xanthene-1,9-dione Analogs

The 6-methylsulfonyl substituent confers distinct electronic and steric properties compared to closely related 6-substituted analogs. The 6-CF₃ analog (CAS 2650309-60-5, MW 282.22, C₁₄H₉F₃O₃) has a lower molecular weight and reduced hydrogen bond acceptor capacity relative to the –SO₂CH₃ group [1]. The unsubstituted 3,4-dihydro-1H-xanthene-1,9(2H)-dione scaffold lacks any electron-withdrawing group at position 6, resulting in fundamentally different reactivity, polarity (logP), and biological target engagement. The methylsulfonyl group provides a tetrahedral sulfur center with two S=O dipoles, creating a unique electrostatic surface and hydrogen-bonding profile that is not replicated by –CF₃ (purely hydrophobic/electron-withdrawing), –H, or other common substituents [2]. This substituent is also the essential structural feature enabling the specific intramolecular photocyclization pathway from sulcotrione and the subsequent hydrolysis trajectory to HMBA.

Medicinal Chemistry SAR Physicochemical Property Comparison

Analytical Reference Standard Purity and Characterization: Enabling Regulatory-Grade Quantification

Commercially available batches of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione are supplied with documented purity specifications suitable for analytical method development and regulatory submissions. ChemicalBook lists the compound at 99% HPLC purity with packaging options from 10 mg to 500 mg, accompanied by ¹H NMR, MS, HPLC, and COA documentation . Leyan supplies the compound at 98% purity (CAS 887502-60-5, product no. 2221767) . ClearSynth markets it as Sulcotrione Impurity 1 for use as an HPLC analytical standard in pharmaceutical research, ANDA/DMF submissions, quality control, and method validation . This level of analytical characterization and documentation is essential for quantitative impurity profiling in sulcotrione-containing formulations and environmental sample analysis, and distinguishes this reference-grade material from research-grade xanthene-dione analogs that lack impurity-standard certification.

Analytical Chemistry Impurity Profiling Quality Control

Best Research and Industrial Application Scenarios for 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione: Evidence-Anchored Use Cases


Environmental Fate and Ecotoxicological Risk Assessment of Sulcotrione Photoproducts

This compound is the primary analytical reference standard for detecting and quantifying the chromone photoproduct in environmental samples (soil, surface water, plant tissue) following sulcotrione field application. Its distinct genotoxic mechanism (micronucleus induction vs. CMBA's C-mitosis induction) [1] and the enhanced cytotoxicity of photolyzed sulcotrione mixtures (up to 24.2% mitotic index reduction and 33.7% maximal chromosomal aberration frequency) [2] make it indispensable for distinguishing photoproduct-driven toxicity from residual parent herbicide effects in environmental monitoring programs.

Pharmaceutical Impurity Profiling and Regulatory Dossier Support for Sulcotrione-Containing Products

As Sulcotrione Impurity 1, this compound serves as a certified reference standard (99% HPLC purity, dual CNAS 17034+17025 certification) for HPLC method development, validation, and batch-release testing in pharmaceutical quality control. Its availability with comprehensive spectroscopic documentation (¹H NMR, MS, COA, CNMR, IR, UV, 2D NMR) supports ANDA/DMF submissions and meets ICH Q3A/Q3B impurity identification and qualification thresholds .

Plant Physiology Research: Xenobiotic-to-Phytohormone Conversion Cascades

This compound is uniquely suited as a pro-molecule tool for studying the environmental conversion of xenobiotics into plant growth modulators. Its slow aqueous hydrolysis to the salicylic acid analog HMBA (2-hydroxy-4-methylsulfonylbenzoic acid), with root-growth-enhancing activity in Zea mays and hydrolysis rate acceleration in the presence of monocot roots [3], provides a well-characterized model system for investigating chemical-to-biological activation cascades relevant to sustainable agriculture and allelopathy research.

Structure-Activity Relationship (SAR) Studies on Xanthene-1,9-dione Scaffolds

The 6-methylsulfonyl substituent provides a distinct electrostatic and hydrogen-bonding profile (5 H-bond acceptors, tetrahedral sulfur center with two S=O dipoles) compared to the 6-CF₃ analog (3 H-bond acceptors, hydrophobic) or the unsubstituted scaffold [4]. This compound serves as a key reference point in SAR libraries exploring the impact of position-6 electron-withdrawing group variation on biological target engagement, photochemical reactivity, and hydrolytic stability.

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